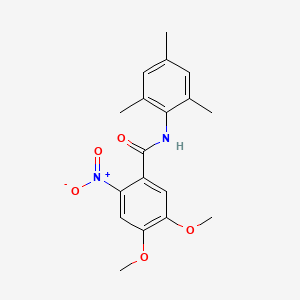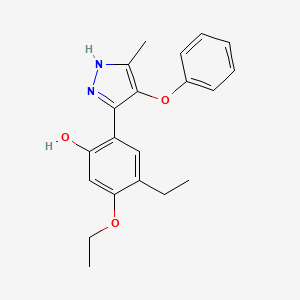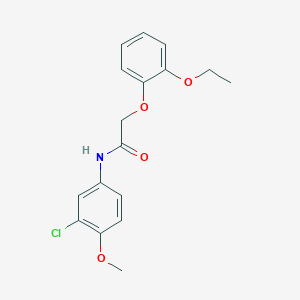![molecular formula C21H26N2O2 B5634017 2-(4-ethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5634017.png)
2-(4-ethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-(4-ethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide involves several steps, often starting with base compounds like 3-fluoro-4-cyanophenol or p-acetamidophenol, and employing reactions such as alkylation, nitration, and carbonylation. For example, Vavasori, Capponi, & Ronchin (2023) detailed a one-pot synthesis approach for a related compound, demonstrating the complexity and innovation in synthetic methods.
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using techniques like NMR (1H, 13C) spectroscopy, elemental analysis, and single-crystal X-ray diffraction. For instance, the structure of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, a related compound, was elucidated, highlighting its potential bioactivity as an analgesic and antidyslipidemic agent (Navarrete-Vázquez et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives are diverse, including interactions with various reagents to produce biologically active scaffolds. The formation of bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives demonstrates the compound's versatility in chemical reactions (Arafat et al., 2022).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, play a crucial role in their application and effectiveness. The crystal and molecular structure analysis provides insights into their stability and interactions in different environments. For example, the crystal structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate revealed how hydrogen bonding and C-H…π interactions stabilize the compound (Khan et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with various agents and the ability to undergo various chemical transformations, are central to understanding the compound's potential applications. Studies such as those by Magadum & Yadav (2018) on the chemoselective acetylation of 2-aminophenol provide valuable insights into the compound's chemical behavior and potential for creating valuable derivatives.
特性
IUPAC Name |
2-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-17-6-12-20(13-7-17)25-16-21(24)22-18-8-10-19(11-9-18)23-14-4-3-5-15-23/h6-13H,2-5,14-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVKRFAQFWRXGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-benzyl-5-(dimethylamino)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5633960.png)
![ethyl [1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)piperidin-2-yl]acetate](/img/structure/B5633962.png)
![N-[3-(propionylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5633966.png)
![2,2-dimethylpropyl 3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5633967.png)
![5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5633971.png)


![N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5633993.png)
![(1S*,5R*)-3-acetyl-6-[(4-methyl-2-phenyl-5-pyrimidinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5634011.png)


![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5634040.png)
